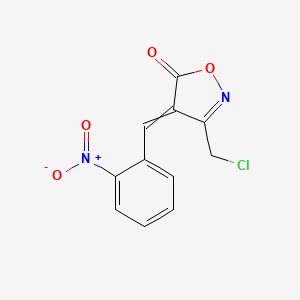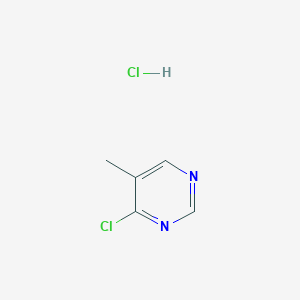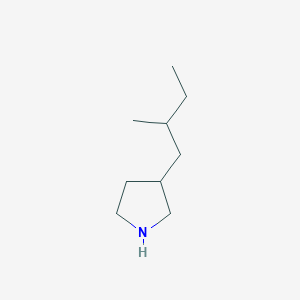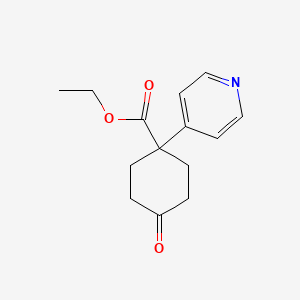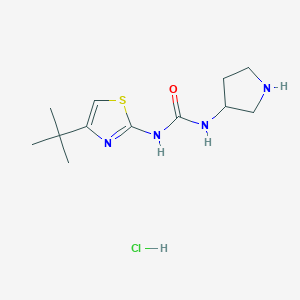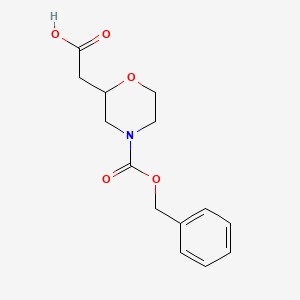
6-(Trifluoromethyl)picolinimidamide hydrochloride
Overview
Description
“6-(Trifluoromethyl)picolinimidamide hydrochloride” is a chemical compound with the CAS Number: 264884-49-3. It has a molecular weight of 225.6 and its molecular formula is C7H7ClF3N3 . It is a solid substance .
Synthesis Analysis
A common method to synthesize “this compound” involves reacting 6-aminomethylpyridine with trifluoroacetic anhydride, followed by a reaction with hydrochloric acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H and the InChI key is BAMQEGGOZPSBEX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white solid that is soluble in water and common organic solvents like ethanol and dimethylformamide (DMF) . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Characterization
- A study by Bonacorso et al. (2003) described the synthesis of trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles, which could have potential applications in organic chemistry and medicinal research (Bonacorso et al., 2003).
Complex Formation and Structural Analysis
- Kawade et al. (2011) synthesized and characterized cobalt(II) picolinate complexes, providing insights into the physicochemical properties and potential applications in the field of coordination chemistry (Kawade et al., 2011).
Antiviral Activity
- Huang et al. (2017) discussed the synthesis of novel diaryltriazines with a picolinonitrile moiety, showing potent HIV-1 RT inhibitory activities. This research highlights the potential pharmaceutical applications of compounds related to 6-(Trifluoromethyl)picolinimidamide hydrochloride (Huang et al., 2017).
Organic Light Emitting Diodes (OLEDs)
- Baranoff et al. (2012) investigated the degradation of phosphorescent dopants for OLEDs and its application in synthesizing tris-heteroleptic iridium(III) complexes. This study provides insights into the applications of picolinimidamide derivatives in the field of materials science (Baranoff et al., 2012).
Polymer Science
- Myung et al. (2004) described the synthesis and characterization of polyimides from novel dianhydride monomers, including compounds related to this compound. This research contributes to the development of new materials in polymer science (Myung et al., 2004).
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .
Mechanism of Action
Chemical Properties
6-(Trifluoromethyl)picolinimidamide hydrochloride is an organic compound . It appears as a white solid, and the common crystalline form is anhydrous . It is soluble in water and common organic solvents such as ethanol and dimethylformamide (DMF) .
Uses
This compound has certain application value in the field of organic synthesis . It can be used as a catalyst for various organic synthesis reactions such as the Romanoff reaction, acylation reaction, and condensation reaction . It can also be used as an advanced intermediate for the synthesis of other organic compounds, such as optically active compounds and pesticides .
Synthesis
A common method for preparing this compound involves first reacting 6-aminomethylpyridine with trifluoroacetic anhydride, and then reacting with hydrochloric acid to obtain the product .
Safety Information
Under normal operations, this compound is generally safe . Like any chemical substance, appropriate safety operating procedures should be followed . Operations should be carried out in a well-ventilated place and inhalation of dust or solution should be avoided . Contact with skin and eyes should be avoided, and ingestion should be prevented .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)picolinimidamide hydrochloride plays a significant role in biochemical reactions. It acts as a catalyst in various organic synthesis reactions, including the Romanov reaction, acylation reactions, and condensation reactions . The compound interacts with enzymes, proteins, and other biomolecules, facilitating these reactions. For instance, it can interact with acyltransferases and other enzymes involved in acylation processes, enhancing their catalytic activity.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. For example, it may activate or inhibit certain kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic properties. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to certain environmental conditions may lead to its degradation, potentially altering its biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic functions. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular damage, or disruption of metabolic pathways . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may participate in acylation reactions, where it acts as a substrate or cofactor for acyltransferases. These interactions can affect the overall metabolic balance within cells, leading to changes in metabolite concentrations and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMQEGGOZPSBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704316 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264884-49-3 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


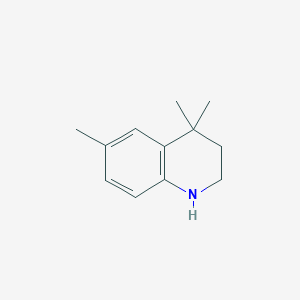
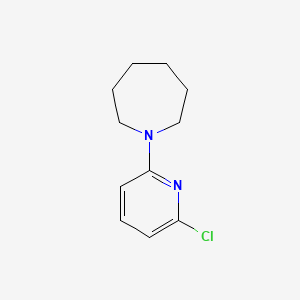


![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)
